![molecular formula C21H29N5O5 B12516824 ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[45]decane-8-carbonyl]amino]propanoate is a complex organic compound with a unique structure that includes a spirocyclic core and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4One common approach involves the coupling of a piperazine derivative with a phenyl-substituted carbamimidoyl chloride, followed by esterification with ethyl propanoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the spirocyclic core provides structural stability and specificity. This interaction can modulate the activity of the target, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroisoquinoline-8-carbonyl]amino]propanoate
- Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroquinoline-8-carbonyl]amino]propanoate
Uniqueness
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is unique due to its spirocyclic core, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Propriétés
Formule moléculaire |
C21H29N5O5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O5/c1-2-31-17(27)7-11-23-20(29)25-12-8-21(9-13-25)10-14-26(19(21)28)16-5-3-15(4-6-16)18(22)24-30/h3-6,30H,2,7-14H2,1H3,(H2,22,24)(H,23,29) |
Clé InChI |
WPRYUBZRUOJTTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC(=O)N1CCC2(CC1)CCN(C2=O)C3=CC=C(C=C3)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


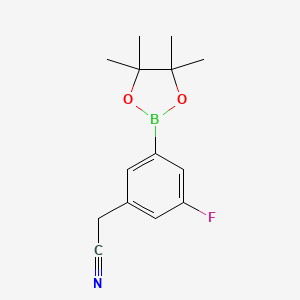
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
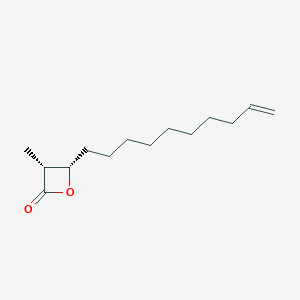
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
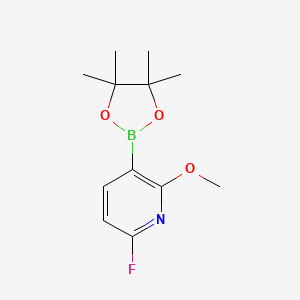
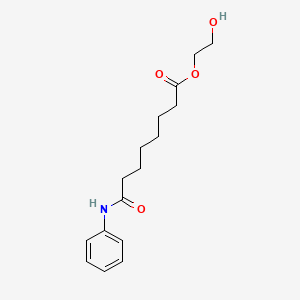


![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)
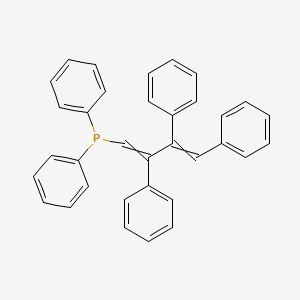

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
